molecular formula C24H30N2O2 B5321867 4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide

4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide

Cat. No. B5321867
M. Wt: 378.5 g/mol
InChI Key: RFSJKIZAARXWBD-UHFFFAOYSA-N
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Description

4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide, also known as PNB-0408, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PNB-0408 belongs to the class of compounds known as pyranocarboxamides and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation. This compound has also been shown to modulate the activity of ion channels and receptors in cells, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have neuroprotective effects and can prevent neuronal cell death in vitro. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and can inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide is its potential therapeutic applications in various fields of research. This compound has been shown to have neuroprotective, anticancer, and immunomodulatory effects, which may be useful in the development of new drugs. However, one limitation of this compound is its limited availability and high cost, which may hinder its use in large-scale experiments.

Future Directions

There are several future directions for research on 4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets in cells. Another direction is to study its potential therapeutic applications in animal models of various diseases, such as Alzheimer's, cancer, and autoimmune diseases. Additionally, future research could focus on the development of new derivatives of this compound that have improved pharmacological properties and efficacy.

Synthesis Methods

The synthesis of 4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide involves the reaction of 4-(1-piperidinyl)benzaldehyde with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified and characterized using various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide has been studied for its potential therapeutic applications in various fields of research such as neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been shown to inhibit the growth of cancer cells and may be useful in the development of anticancer drugs. In immunology, this compound has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

4-phenyl-N-[(4-piperidin-1-ylphenyl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c27-23(24(13-17-28-18-14-24)21-7-3-1-4-8-21)25-19-20-9-11-22(12-10-20)26-15-5-2-6-16-26/h1,3-4,7-12H,2,5-6,13-19H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSJKIZAARXWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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